3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.
Introduction of the ethyl linker: The pyridazinone derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Attachment of the benzenesulfonamide moiety: The final step involves the reaction of the ethyl-linked pyridazinone with 3,4-dichlorobenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (chlorine and fluorine) on the aromatic rings can be substituted by nucleophiles.
Oxidation and reduction reactions: The pyridazinone ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products include derivatives with different substituents on the aromatic rings.
Oxidation and reduction: Products include oxidized or reduced forms of the pyridazinone ring.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biological research: It is used as a tool compound to study the biological pathways involving sulfonamide and pyridazinone derivatives.
Industrial applications: It can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways involved: The compound can inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide
Uniqueness
3,4-dichloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its combination of a pyridazinone ring with a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dichloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O3S/c19-15-6-5-14(11-16(15)20)28(26,27)22-9-10-24-18(25)8-7-17(23-24)12-1-3-13(21)4-2-12/h1-8,11,22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLKTVMWZBFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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